molecular formula C15H21BO3 B14014800 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14014800
M. Wt: 260.14 g/mol
InChI Key: HUBGPZBAWHQCIV-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol is a boronic ester compound that has gained significant attention in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of an indene derivative with a boronic ester. One common method includes the use of a palladium-catalyzed borylation reaction, where the indene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis . The dioxaborolane ring structure also enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. The presence of the dioxaborolane ring further enhances its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-10-8-11(17)9-12(10)13/h5-7,11,17H,8-9H2,1-4H3

InChI Key

HUBGPZBAWHQCIV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CC3=CC=C2)O

Origin of Product

United States

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